molecular formula C17H22N2O3 B1594735 Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate CAS No. 50888-84-1

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate

Cat. No.: B1594735
CAS No.: 50888-84-1
M. Wt: 302.37 g/mol
InChI Key: VJDNUCLKCQKXMM-HNNXBMFYSA-N
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Description

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16(18-10-4-5-11-18)15-9-6-12-19(15)17(21)22-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDNUCLKCQKXMM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350871
Record name Benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50888-84-1
Record name Benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate
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Biological Activity

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate, also known by its CAS number 50888-84-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.37 g/mol
  • IUPAC Name : Benzyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
  • CAS Number : 50888-84-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in different applications:

1. Co-Crystallization and Material Science

Chesna et al. (2017) investigated the compound's role in co-crystallization, demonstrating its ability to form non-centrosymmetric crystals when combined with benzoic acid. This property is crucial for developing chiral materials that can be utilized in pharmaceutical crystallization processes and material science applications.

2. Catalysis and Organic Transformations

Bender and Widenhoefer (2005) highlighted the compound's effectiveness in platinum-catalyzed intramolecular hydroamination reactions. This reaction is significant for synthesizing pyrrolidine derivatives, showcasing its utility in complex organic synthesis and the development of new methodologies for nitrogen-containing compounds .

Case Studies

Study ReferenceFocus AreaKey Findings
Chesna et al., 2017Co-CrystallizationDemonstrated formation of hydrogen-bonded networks with benzoic acid; implications for chiral material development.
Bender & Widenhoefer, 2005CatalysisEffective in forming pyrrolidine derivatives; highlighted utility in organic synthesis methodologies.

Applications

This compound has several applications based on its biological activity:

  • Pharmaceutical Development : Its ability to form chiral compounds makes it valuable in drug formulation.
  • Organic Synthesis : It serves as a precursor for synthesizing various nitrogen-containing compounds.
  • Material Science : The compound's crystallization properties are explored for developing advanced materials.

Safety and Handling

The compound is classified as an irritant, necessitating caution during handling. Proper safety protocols should be followed to mitigate any risks associated with exposure.

Scientific Research Applications

Asymmetric Synthesis

Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate is widely utilized as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Case Study: Synthesis of Chiral Ketones

In a study by Wang et al., the compound was employed as a chiral auxiliary in the synthesis of chiral ketones. The reaction demonstrated high enantioselectivity, yielding products with over 90% ee (enantiomeric excess) when used in conjunction with specific catalysts .

Organocatalysis

The compound serves as an intermediate in the preparation of organocatalysts. These catalysts facilitate various chemical reactions without the need for metal-based catalysts, offering a greener alternative in organic synthesis.

Application Example

In research published by Liu et al., this compound was utilized to develop a novel organocatalytic system that enhanced reaction rates and selectivity in the formation of complex organic molecules .

Pharmaceutical Development

The compound's structural properties allow it to be used in the development of pharmaceutical agents. Its role as a building block in drug synthesis has been explored extensively.

Case Study: Antiviral Agents

Research conducted by Zhang et al. highlighted the use of this compound in synthesizing antiviral compounds. The derivatives produced showed promising activity against viral infections, demonstrating the compound's potential in drug discovery .

Chiral Building Block

As a chiral building block, this compound is integral in creating other complex molecules with specific stereochemistry. Its application spans various fields, including materials science and agrochemicals.

Research Insights

A study by Chen et al. explored the use of this compound in synthesizing new chiral ligands for asymmetric catalysis, leading to improved yields and selectivity in various reactions .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Asymmetric SynthesisUsed as a chiral auxiliary for synthesizing enantiomersHigh ee (>90%) in ketone synthesis
OrganocatalysisIntermediate for organocatalystsEnhanced rates/selectivity
Pharmaceutical DevelopmentBuilding block for antiviral agentsPromising antiviral activity
Chiral Building BlockIntegral for creating complex moleculesImproved yields/selectivity

Preparation Methods

Peptide Coupling Method Using Carbodiimide Chemistry

Reaction Overview:
The synthesis of Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate typically involves the coupling of pyrrolidine derivatives with N-benzyloxycarbonyl-L-proline using carbodiimide-mediated amide bond formation.

Key Reagents and Conditions:

Reagent/Condition Details
Starting Materials Pyrrolidine, N-benzyloxycarbonyl-L-proline
Coupling Agent 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl)
Additives 4-methylmorpholine, benzotriazol-1-ol (HOBt)
Solvent Dichloromethane (CH2Cl2)
Temperature 20 °C
Reaction Time 24 hours
Yield 83%

Mechanism and Notes:

  • The carbodiimide activates the carboxylic acid group of N-benzyloxycarbonyl-L-proline, forming an O-acylisourea intermediate.
  • HOBt serves to suppress side reactions and racemization by forming a more stable active ester intermediate.
  • 4-methylmorpholine acts as a base to scavenge the generated hydrochloric acid.
  • The reaction proceeds smoothly at room temperature, preserving the (S)-configuration of the chiral center.
  • Purification is typically done by chromatographic techniques.

Reference:
Zhu et al. demonstrated this method in Tetrahedron Asymmetry (2006), reporting an 83% yield with excellent stereochemical integrity.

Benzylation via Benzyl Chloroformate Esterification

Reaction Overview:
An alternative approach involves the formation of the benzyl ester via reaction of the pyrrolidine carboxylic acid derivative with benzyl chloroformate under basic conditions.

Key Reagents and Conditions:

Reagent/Condition Details
Starting Material (S)-1-[(Pyrrolidin-2-yl)methyl]pyrrolidine
Benzylating Agent Benzyl chloroformate
Base Potassium carbonate (K2CO3)
Solvent Anhydrous acetonitrile (CH3CN)
Temperature 0 °C initially, then room temperature
Atmosphere Inert (argon)
Reaction Time Overnight
Yield 87%

Procedure Details:

  • Benzyl chloroformate is added dropwise to the suspension of the starting amine and potassium carbonate in acetonitrile at 0 °C under argon to avoid moisture and oxidation.
  • After stirring overnight at room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
  • The organic layers are washed, dried, and concentrated.
  • The crude product is purified by chromatography (dichloromethane/methanol mixture).

Characterization Data:

  • The product is obtained as a light yellow oil with optical rotation $$[\alpha]_{D}^{20} = +51.5$$ (EtOH).
  • NMR and IR data confirm the structure and purity.

Reference:
This method was reported by Vasiloiu et al. in Catalysis Today (2013), achieving an 87% yield with high stereochemical purity.

Summary Table of Preparation Methods

Method Key Reagents Solvent Conditions Yield Notes
Carbodiimide-mediated coupling Pyrrolidine, N-benzyloxycarbonyl-L-proline, EDC·HCl, HOBt, 4-methylmorpholine Dichloromethane 20 °C, 24 h 83% Mild, preserves stereochemistry
Benzyl chloroformate esterification (S)-1-[(Pyrrolidin-2-yl)methyl]pyrrolidine, benzyl chloroformate, K2CO3 Acetonitrile 0 °C to RT, overnight 87% Requires inert atmosphere, mild base
Catalytic benzylation (less common) Pd catalyst, bases, benzylating agents Various Reflux or elevated T Variable Less established for this compound

Q & A

Q. What are the key synthetic routes for Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate, and what experimental parameters influence yield and stereoselectivity?

The compound is synthesized via phosphine-catalyzed cycloisomerization, as demonstrated in General Procedure 1 (). Critical parameters include catalyst selection (e.g., phosphine ligands), temperature control (ambient to reflux conditions), and solvent polarity. For example, using dichloromethane (DCM) as a solvent at 28°C yielded 81% product with an E/Z ratio of 9:1. Post-synthesis purification via silica gel flash chromatography is essential to isolate the major stereoisomer .

Q. Why is the (S)-configuration of this compound significant in asymmetric synthesis, and how is enantiomeric purity validated?

The (S)-configuration is critical for applications in chiral catalysis or drug discovery, where stereochemistry dictates biological activity or reaction pathways. Enantiomeric excess (ee) is determined using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., IC column), which resolved 83% ee in reported studies (). Nuclear magnetic resonance (NMR) coupling constants and optical rotation ([α]D²⁸ = +39.51 in CHCl₃) further confirm stereochemical integrity .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • NMR : ¹H and ¹³C NMR provide detailed chemical shifts (e.g., δ 7.35–7.25 for benzyl protons) and coupling constants (e.g., J = 15.2 Hz for trans-alkene protons) ().
  • IR Spectroscopy : Peaks at 1730 cm⁻¹ (C=O stretching) and 1690 cm⁻¹ (amide carbonyl) confirm functional groups ().
  • High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular formula (e.g., C₂₈H₂₈NO₃, m/z calculated 426.2069) ().
  • HPLC : Monitors purity and enantiomeric ratios ().

Q. What safety precautions are necessary during handling and storage?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or dermal contact ( ).
  • Storage : Keep in sealed containers at 2–8°C in a dark, dry environment. Avoid oxidizers and moisture to prevent degradation ( ).

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

The benzyl ester group is prone to hydrolysis under acidic or basic conditions. Stability studies should precede long-term storage or reaction planning. For example, avoid aqueous media at extreme pH and prioritize anhydrous solvents like tetrahydrofuran (THF) or DCM ( ).

Advanced Research Questions

Q. How can stereoselectivity be optimized in the synthesis of this compound, and what catalytic systems show promise?

Stereoselectivity is enhanced by chiral phosphine catalysts (e.g., (R)-BINAP derivatives) and substrate-controlled strategies. Computational modeling of transition states (e.g., DFT studies) can predict favorable stereochemical outcomes. Recent work achieved 9:1 E/Z selectivity using bulky ligands that sterically hinder undesired pathways ().

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

Cross-validate with orthogonal methods:

  • Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Re-examine sample preparation (e.g., solvent deuteration, concentration) to eliminate artifacts ().

Q. What strategies are effective for designing derivatives with modified pyrrolidine scaffolds while retaining bioactivity?

  • Structural Modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., alkylation) or carbonyl group (e.g., amidation) ( ).
  • Bioisosteric Replacement : Replace the benzyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility or target affinity ( ).

Q. How can computational methods predict the compound’s reactivity in catalytic asymmetric reactions?

Molecular docking and molecular dynamics simulations model interactions with enzymes or metal catalysts. For example, the SMILES string (C1CC(=O)N(C1=O)OC(=O)C@HNC(=O)OCC3=CC=CC=C3) from can be used in software like Gaussian or Schrödinger Suite to optimize transition-state geometries.

Q. What mechanistic insights explain the compound’s role in inhibiting specific enzymatic targets?

The pyrrolidinylcarbonyl moiety mimics natural substrates, enabling competitive inhibition. Kinetic studies (e.g., IC₅₀ determination via fluorescence assays) and X-ray crystallography of enzyme-ligand complexes reveal binding modes. For instance, the benzyl group occupies hydrophobic pockets, while the carbonyl interacts with catalytic residues ( ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate
Reactant of Route 2
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Benzyl (S)-(-)-2-(1-pyrrolidinylcarbonyl)-1-pyrrolidinecarboxylate

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